1-Phenoxy-2-vinylbenzene
Description
Contextualization within Aryl Vinyl Ether and Styrene (B11656) Analogues Research
Aryl vinyl ethers and styrene analogues are significant classes of monomers in polymer science and building blocks in organic synthesis. nih.govnih.gov Aryl vinyl ethers are known for their utility in various reactions, including cycloadditions and metal-catalyzed cross-coupling reactions. researchgate.netacs.orgresearchgate.net The synthesis of functionalized aryl vinyl ethers can be achieved through methods like the copper(II) acetate (B1210297) mediated coupling of phenols with 2,4,6-trivinylcyclotriboroxane-pyridine complex. researchgate.net
Styrene, or vinylbenzene, is a foundational monomer for the production of polystyrene, a widely used plastic. wikipedia.orgbritannica.com Research into styrene analogues often focuses on modifying the phenyl ring or the vinyl group to tailor the properties of the resulting polymers or to introduce new functionalities for further chemical modification. nih.gov 1-Phenoxy-2-vinylbenzene fits within this context as a styrene derivative where a phenoxy group is substituted at the ortho position of the vinyl group. This substitution pattern is expected to influence the electronic properties and reactivity of the vinyl group, making it an interesting subject for polymerization studies and synthetic applications.
Historical Development of Related Phenoxy-Substituted Styrene Chemistry
The study of styrene and its derivatives dates back to the 19th century, with the isolation of styrene from natural sources. wikipedia.orgnih.gov The commercial production of styrene began in the 1920s, paving the way for the large-scale manufacturing of polystyrene. britannica.comnih.gov The exploration of substituted styrenes has been a continuous effort to develop new materials with enhanced properties.
The introduction of a phenoxy group to the styrene framework is a more recent development, driven by the desire to create monomers with specific functionalities. The synthesis of phenoxy-substituted styrenes can be approached through various synthetic strategies, including Wittig reactions and metathesis. For instance, 3-vinylphenol (B127234) can be synthesized from 3-hydroxybenzaldehyde (B18108) via a Wittig reaction and subsequently used as a precursor for phenoxy-substituted styrenes. rsc.org The development of efficient catalytic methods for the synthesis of vinyl ethers has also contributed to the accessibility of these compounds. acs.org
Structural Significance and Isomeric Considerations of this compound
The structure of this compound is characterized by a vinyl group and a phenoxy group attached to adjacent carbon atoms on a benzene (B151609) ring. This ortho-substitution pattern is crucial as it can lead to specific intramolecular interactions and steric effects that influence the molecule's conformation and reactivity.
Isomerism is an important consideration for phenoxy-vinylbenzenes. The position of the phenoxy group relative to the vinyl group on the benzene ring gives rise to three positional isomers:
This compound (ortho-isomer): The subject of this article.
1-Phenoxy-3-vinylbenzene (meta-isomer): This isomer has the CAS number 63444-54-2. lookchem.com
1-Phenoxy-4-vinylbenzene (para-isomer): This isomer has the CAS number 4973-29-9. sigmaaldrich.comalfa-chemistry.com
Each isomer will exhibit different physical and chemical properties due to the varying electronic and steric environments of the vinyl and phenoxy groups. For instance, the proximity of the phenoxy group in the ortho-isomer could potentially participate in or influence reactions involving the vinyl group through neighboring group effects.
| Property | This compound | 1-Phenoxy-3-vinylbenzene | 1-Phenoxy-4-vinylbenzene |
| CAS Number | 46410-70-2 chemsrc.com | 63444-54-2 lookchem.com | 4973-29-9 sigmaaldrich.comalfa-chemistry.com |
| Molecular Formula | C14H12O bldpharm.com | C14H12O lookchem.com | C14H12O alfa-chemistry.com |
| Molecular Weight | 196.24 g/mol alfa-chemistry.com | 196.249 g/mol lookchem.com | 196.24 g/mol alfa-chemistry.com |
| IUPAC Name | This compound sigmaaldrich.com | 1-Phenoxy-3-vinylbenzene lookchem.com | 1-Phenoxy-4-vinylbenzene sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-ethenyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H12O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h2-11H,1H2 |
InChI Key |
JGRGYZHMKFNQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenoxy 2 Vinylbenzene and Its Precursors
Strategies for Carbon-Oxygen Bond Formation in Aryl Ethers
The construction of the diaryl ether core of 1-Phenoxy-2-vinylbenzene is a critical step that can be approached through several reliable methods. These strategies typically involve the coupling of a phenol with an appropriately substituted aryl halide. The choice of reaction depends on factors such as substrate tolerance, reaction conditions, and catalyst cost.
Phenoxylation Approaches
Phenoxylation, in this context, refers to the coupling of a phenol with an aryl halide. The Ullmann condensation is the classic and most historically significant method for this transformation. synarchive.com It involves a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. rsc.org
The reaction, first described by Fritz Ullmann in 1905, traditionally requires stoichiometric amounts of copper and high reaction temperatures. synarchive.comrsc.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions. organic-chemistry.org For the synthesis of a this compound precursor, this would typically involve reacting phenol with 2-bromostyrene or 2-iodostyrene in the presence of a copper catalyst and a base. researchgate.net Inexpensive ligands can significantly accelerate the coupling, and various copper sources like Cu₂O and CuI have proven effective. organic-chemistry.org The choice of solvent and base, such as cesium carbonate (Cs₂CO₃) in acetonitrile, is crucial for reaction efficiency. organic-chemistry.org
Table 1: Typical Conditions for Ullmann-Type Diaryl Ether Synthesis
| Component | Examples | Role | Citation |
|---|---|---|---|
| Aryl Halide | Aryl iodides, Aryl bromides | Electrophile | organic-chemistry.org |
| Phenol | Substituted or unsubstituted phenols | Nucleophile | rsc.org |
| Copper Catalyst | CuI, Cu₂O | Catalyst for C-O bond formation | organic-chemistry.org |
| Ligand (Optional) | Dimethylglyoxime, Salicylaldoxime | Accelerates reaction | organic-chemistry.org |
| Base | Cs₂CO₃, K₂CO₃ | Activates phenol | organic-chemistry.org |
| Solvent | Acetonitrile, Toluene, NMP | Reaction medium | organic-chemistry.orgresearchgate.net |
Etherification Reactions
As an alternative to copper-catalyzed methods, palladium-catalyzed reactions for C-O bond formation have become powerful tools in organic synthesis. rsc.org The Buchwald-Hartwig amination chemistry was extended to include the formation of aryl ethers, providing a milder and often more general route compared to the Ullmann condensation. organic-chemistry.orgwikipedia.org
This methodology involves the cross-coupling of an aryl halide or triflate with an alcohol or phenol. wikipedia.org The catalytic cycle is similar to other palladium cross-coupling reactions, involving oxidative addition, association of the phenoxide, and reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com The development of specialized, sterically hindered phosphine ligands has been critical to the success of this reaction, allowing for the coupling of a wide range of substrates with high efficiency. organic-chemistry.orgorganic-chemistry.org For instance, coupling 2-bromostyrene with phenol using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst and a suitable phosphine ligand would be a viable route.
Table 2: Comparison of Ullmann Condensation and Buchwald-Hartwig Etherification
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification | Citations |
|---|---|---|---|
| Catalyst Metal | Copper (Cu) | Palladium (Pd) | rsc.orgorganic-chemistry.org |
| Typical Temperature | High (often >150 °C) | Milder (often RT to 100 °C) | rsc.orgjk-sci.com |
| Catalyst Loading | Often stoichiometric, can be catalytic | Catalytic | rsc.orgjk-sci.com |
| Key Component | Copper salt | Pd source + specialized ligand | organic-chemistry.orgorganic-chemistry.org |
| Substrate Scope | Good, but can be limited by harsh conditions | Very broad, high functional group tolerance | wikipedia.orgorganic-chemistry.org |
Approaches for Vinyl Group Installation and Functionalization
An alternative synthetic strategy involves forming the diaryl ether first, followed by the installation of the vinyl group. This approach would start from a precursor like 2-phenoxybenzaldehyde (B49139) or 1-halo-2-phenoxybenzene.
Olefination and Wittig-Type Reactions
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This method would involve the reaction of a precursor, 2-phenoxybenzaldehyde, with a phosphorus ylide (also called a phosphorane). askfilo.comchegg.com The ylide is typically generated by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base. askfilo.com
The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to yield the desired alkene (this compound) and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.comberkeley.edu The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
Table 3: Components of the Wittig Reaction for Vinyl Group Installation
| Component | Example | Role | Citation |
|---|---|---|---|
| Carbonyl Compound | 2-Phenoxybenzaldehyde | Electrophilic substrate | cymitquimica.com |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | Ylide precursor | askfilo.com |
| Base | n-Butyllithium, NaH, NaOMe | Deprotonates phosphonium salt to form ylide | organic-chemistry.org |
| Product | This compound | Target alkene |
| Byproduct | Triphenylphosphine oxide | Driving force of the reaction | berkeley.edu |
Palladium-Catalyzed Coupling Reactions for Vinylbenzene Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the synthesis of vinylarenes (styrenes). wikipedia.org These methods would typically start with a 1-halo-2-phenoxybenzene precursor.
Heck Reaction: The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbiolmolchem.com To synthesize this compound, 1-bromo-2-phenoxybenzene could be coupled with ethylene gas. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst. wikipedia.orgbiolmolchem.com
Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A 1-halo-2-phenoxybenzene could be coupled with vinyltributyltin. A key step in the catalytic cycle is transmetalation, where the vinyl group is transferred from the tin atom to the palladium center. wikipedia.orglibretexts.org While highly effective, a significant drawback of this method is the toxicity of the organotin reagents. wikipedia.org
Suzuki Reaction: The Suzuki reaction is a widely used cross-coupling method that pairs an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is favored for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov The synthesis would involve coupling 1-halo-2-phenoxybenzene with vinylboronic acid or a derivative in the presence of a palladium catalyst and a base. organic-chemistry.org The base is required to activate the organoboron reagent to facilitate transmetalation. organic-chemistry.org
Table 4: Comparison of Palladium-Catalyzed Reactions for Vinylbenzene Synthesis
| Reaction | Vinyl Source | Key Reagent | Catalyst System | Key Features | Citations |
|---|---|---|---|---|---|
| Heck Reaction | Ethylene, Acrylates | Alkene | Pd(0) complex, Base | Atom economical, uses simple alkenes. | wikipedia.orgorganic-chemistry.org |
| Stille Reaction | Vinyltributyltin | Organostannane | Pd(0) complex | Broad scope, stable reagents. | wikipedia.orglnigchrm.in |
| Suzuki Reaction | Vinylboronic acid | Organoboron | Pd(0) complex, Base | Low toxicity, mild conditions. | wikipedia.orgorganic-chemistry.org |
Alkyne Hydrovinylation and Related Processes
Hydrovinylation involves the addition of a hydrogen and a vinyl group across a double or triple bond. For the synthesis of this compound, a potential precursor would be 1-ethynyl-2-phenoxybenzene. The hydrovinylation of terminal alkynes can be catalyzed by various transition metals, including nickel and cobalt. nih.govacs.org
For example, nickel-catalyzed hydroalumination of an aryl alkyne with a reagent like diisobutylaluminum hydride (DIBAL-H) can produce a vinylaluminum species. nih.gov This intermediate can then be further functionalized. These methods provide a route to vinylarenes from alkyne precursors, offering an alternative to cross-coupling strategies.
Multi-Component and Cascade Reaction Sequences
For example, a one-pot synthesis could be designed where a suitable phenoxy-substituted aryl halide undergoes a coupling reaction with a vinylating agent that is generated in situ. Another conceptual cascade could employ an intramolecular Wittig reaction. berkeley.edu In this scenario, a precursor molecule containing both the phenoxybenzene scaffold and a phosphonium ylide moiety could be designed to undergo a cyclization-elimination sequence to form the vinyl group. The stereochemistry of the double bond formed in such reactions can often be controlled by the nature of the ylide and the specific reaction conditions employed. organic-chemistry.orgwikipedia.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to create chemical processes that are more environmentally benign. arkat-usa.org These principles can be readily applied to the synthesis of this compound. Key areas of focus include the use of sustainable solvents, recyclable catalysts, and energy-efficient reaction conditions.
Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, which are prime candidates for the synthesis of this molecule, have been successfully adapted to greener conditions. For instance, these reactions can be performed in aqueous media or in ionic liquids, which can facilitate catalyst recycling. wikipedia.orgorganic-chemistry.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant green chemistry approach. taylorfrancis.com While a specific enzyme for the direct synthesis of this compound may not be known, biocatalytic methods could be used to prepare chiral precursors for its analogues. The use of enzymes in combination with bio-derived solvents further enhances the sustainability of the process. researchgate.net
The development and use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important aspect of green chemistry. Supported palladium catalysts, for example, have proven effective in Heck coupling reactions. organic-chemistry.org
The following table illustrates the application of green chemistry principles to a hypothetical Suzuki coupling for the synthesis of this compound.
Table 1: Application of Green Chemistry Principles to a Hypothetical Suzuki Coupling Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Renewable Feedstocks | Phenol can be sourced from lignin (B12514952), a renewable biomass. |
| Catalysis | Employment of a recyclable heterogeneous palladium catalyst. mdpi.com |
| Safer Solvents and Auxiliaries | Conducting the reaction in water or a bio-derived solvent. organic-chemistry.orgtaylorfrancis.com |
| Design for Energy Efficiency | Use of microwave irradiation to shorten reaction times and reduce energy consumption. |
| Atom Economy | Cross-coupling reactions inherently possess high atom economy. |
Stereoselective Synthesis of this compound Analogues
While this compound is achiral, the introduction of substituents can create chiral analogues. The synthesis of single enantiomers of these analogues is crucial in fields such as pharmacology and materials science. jocpr.com
Asymmetric catalysis provides a powerful method for achieving high enantioselectivity. jocpr.com For example, an asymmetric Heck reaction employing a chiral palladium catalyst could be used to couple a phenoxy-substituted aryl halide with a prochiral alkene, leading to an optically active product.
The Wittig reaction is another valuable tool where stereoselectivity can be controlled. berkeley.edu The geometry of the resulting alkene is dependent on the stability of the phosphonium ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The Schlosser modification of the Wittig reaction offers a route to the (E)-alkene from non-stabilized ylides with high selectivity. wikipedia.org
Another strategy is chiral pool synthesis, which begins with an enantiomerically pure starting material. ethz.ch
Table 2: Potential Stereoselective Reactions for the Synthesis of Chiral Analogues
| Reaction | Approach | Potential Outcome |
|---|---|---|
| Asymmetric Heck Reaction | Chiral palladium catalyst with a prochiral alkene. | Enantiomerically enriched vinylphenoxyphenyl derivative. |
| Stereoselective Wittig Reaction | Use of stabilized or non-stabilized ylides, or the Schlosser modification. organic-chemistry.orgwikipedia.org | Control over (E/Z) stereochemistry of the vinyl group. |
Synthesis of Isomeric Vinylphenoxyphenyl Derivatives
The synthesis of isomers such as 1-phenoxy-3-vinylbenzene and 1-phenoxy-4-vinylbenzene can be accomplished using methodologies similar to those proposed for the ortho-isomer, simply by starting with the corresponding meta- or para-substituted precursors.
The Ullmann condensation is a classical method for forming the diaryl ether bond and can be adapted for the synthesis of these isomers. wikipedia.orgsynarchive.com For example, 1-phenoxy-4-vinylbenzene could be prepared by coupling 4-vinylphenol with an aryl halide.
The Suzuki coupling offers a more modern and versatile approach to the formation of the C-O bond in these isomers. harvard.edu The reaction of a boronic acid derivative of a vinylphenol with an appropriate aryl halide, catalyzed by palladium, can provide the target vinylphenoxyphenyl ether. semanticscholar.org
A Heck reaction between 4-phenoxyphenyl bromide and ethylene presents another viable route to 1-phenoxy-4-vinylbenzene. wikipedia.orgorganic-chemistry.org The Wittig reaction is also a highly flexible method for accessing these isomers, starting from the corresponding phenoxybenzaldehydes. libretexts.orglibretexts.org
Table 3: Plausible Synthetic Routes to Isomeric Vinylphenoxyphenyl Derivatives
| Isomer | Proposed Synthetic Route | Key Precursors |
|---|---|---|
| 1-Phenoxy-3-vinylbenzene | Wittig Reaction libretexts.orglibretexts.org | 3-Phenoxybenzaldehyde, Methyltriphenylphosphonium bromide |
| 1-Phenoxy-4-vinylbenzene | Heck Reaction wikipedia.orgorganic-chemistry.org | 4-Phenoxyphenyl bromide, Ethylene |
| 1-Phenoxy-4-vinylbenzene | Suzuki Coupling harvard.edusemanticscholar.org | 4-Phenoxyphenylboronic acid, Aryl halide |
Chemical Reactivity and Transformation Pathways of 1 Phenoxy 2 Vinylbenzene
Electrophilic and Nucleophilic Additions to the Vinyl Moiety
The vinyl group (-CH=CH₂) of 1-phenoxy-2-vinylbenzene is an electron-rich pi system, making it a primary site for electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction. For this compound, the addition of an electrophile to the terminal carbon of the vinyl group would result in a benzylic carbocation, which is stabilized by resonance with the adjacent aromatic ring.
Nucleophilic additions to the vinyl moiety are less common and typically require the presence of a strong electron-withdrawing group to activate the double bond, which is not the case for this compound.
Radical Additions: In contrast to electrophilic additions, radical additions to the vinyl group, such as the addition of hydrogen bromide in the presence of peroxides, proceed via a free-radical chain mechanism. The regioselectivity is typically anti-Markovnikov. The initiator (e.g., a peroxide) generates a bromine radical, which then adds to the vinyl group at the terminal carbon to form the more stable benzylic radical. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical. libretexts.org Like other vinyl monomers such as styrene (B11656), this compound can also undergo radical polymerization, where the vinyl group participates in the formation of a long polymer chain. libretexts.org
Cycloadditions: The vinyl group can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene. The stereochemistry of the starting materials is retained in the product. While specific examples for this compound are not extensively documented, its reactivity is expected to be analogous to other substituted styrenes.
Epoxidation: The vinyl group of this compound can be readily converted to an epoxide, a three-membered ring containing an oxygen atom. This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn addition, meaning the oxygen atom is added to the same face of the double bond. masterorganicchemistry.comleah4sci.com The mechanism is concerted, involving a single transition state. leah4sci.comlibretexts.org
Dihydroxylation: The epoxide formed from this compound can be opened to form a 1,2-diol (a vicinal diol). This can be achieved by acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. This process results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. youtube.com
Alternatively, syn-dihydroxylation can be achieved directly from the alkene using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). These reactions proceed through cyclic intermediates, leading to the formation of a diol with the hydroxyl groups on the same side. youtube.com
| Reaction | Reagent(s) | Product Type | Stereochemistry |
| Epoxidation | m-CPBA | Epoxide | Syn addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1,2-diol | Anti addition |
| Syn-dihydroxylation | OsO₄ or cold, dilute KMnO₄ | 1,2-diol | Syn addition |
Aromatic Electrophilic Substitution Reactions on the Phenoxy and Vinylbenzene Rings
Both aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate of reaction and the position of substitution are heavily influenced by the substituents already present on the rings. fiveable.melibretexts.orgunizin.orglumenlearning.com
In electrophilic aromatic substitution, substituents on a benzene (B151609) ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. unizin.orgyoutube.com
Phenoxy group (-OPh): The oxygen atom of the ether linkage has lone pairs of electrons that can be donated into the vinylbenzene ring through resonance. This makes the phenoxy group a strong activating group and an ortho-, para-director for substitutions on the vinylbenzene ring. youtube.comlibretexts.org
Vinyl group (-CH=CH₂): The vinyl group is a weakly activating group and also directs incoming electrophiles to the ortho and para positions.
Vinyl-substituted phenoxy ring: For electrophilic attack on the phenoxy ring, the entire 2-vinylphenyl group acts as a substituent. It is a deactivating group due to the electron-withdrawing nature of the benzene ring, and it directs incoming electrophiles to the ortho and para positions relative to the ether linkage.
Substitution on the Vinylbenzene Ring:
The vinylbenzene ring is highly activated due to the strongly activating phenoxy group at the C1 position and the weakly activating vinyl group at the C2 position. The powerful ortho-, para-directing effect of the phenoxy group will dominate.
Para-substitution: The position para to the phenoxy group (C4) is sterically accessible and electronically enriched.
Ortho-substitution: The positions ortho to the phenoxy group are C2 and C6. C2 is already substituted with the vinyl group. C6 is sterically hindered by the adjacent phenoxy group.
Therefore, electrophilic substitution on the vinylbenzene ring is most likely to occur at the C4 position.
Substitution on the Phenoxy Ring:
The phenoxy ring is deactivated by the attached vinylphenyl group. Electrophilic attack will be slower on this ring compared to benzene itself. The substituent directs to the ortho and para positions.
Para-substitution: The para-position on the phenoxy ring is sterically favored and will be a major product.
Ortho-substitution: The ortho-positions are also electronically favored but may experience some steric hindrance from the bulky vinylphenyl group.
| Ring | Substituent(s) | Reactivity | Predicted Major Substitution Position(s) |
| Vinylbenzene | Phenoxy (C1), Vinyl (C2) | Activated | C4 (para to phenoxy) |
| Phenoxy | 2-Vinylphenyl | Deactivated | Para and Ortho |
Rearrangement Reactions Involving the Phenoxy-Vinylbenzene Framework
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to produce a structural isomer of the original molecule. The phenoxy-vinylbenzene framework, under specific conditions, could potentially undergo various molecular rearrangements, often driven by the formation of more stable intermediates.
The ortho-positioning of the phenoxy and vinyl groups in this compound makes it a suitable substrate for intramolecular cyclization reactions. These reactions can be promoted by heat, light (photocyclization), or acid catalysis.
Acid-Catalyzed Cyclization: In the presence of a Brønsted acid, the vinyl group can be protonated to form a benzylic carbocation. This electrophilic center can then be attacked by the electron-rich phenoxy ring in an intramolecular electrophilic aromatic substitution-type reaction. Attack at the ortho-position of the phenoxy ring would lead to the formation of a six-membered ring, resulting in a dibenzofuran-type structure after dehydration.
Photocycloaddition: Phenyl-vinyl bichromophoric systems are known to undergo intramolecular photocycloaddition reactions. Upon irradiation with UV light, this compound could potentially form cycloadducts through various modes of attack of the excited vinyl group onto the phenoxy ring, leading to complex polycyclic structures. The formation of polymeric materials is also a common outcome in such reactions.
Claisen Rearrangements of Related Allyl Phenyl Ethers
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. masterorganicchemistry.com While this compound itself does not undergo a Claisen rearrangement due to the absence of an allyl group, its structural analog, an allyl phenyl ether, serves as a classic substrate for this transformation. The reaction typically requires heat and proceeds through a concerted, cyclic transition state involving the movement of six electrons. masterorganicchemistry.comlibretexts.org
Heating an allyl aryl ether results in an intramolecular rearrangement to produce an o-allylphenol. libretexts.orglibretexts.org The mechanism involves the formation of a C-C bond between the third carbon of the allyl group and the ortho position of the benzene ring, concurrent with the cleavage of the ether's C-O bond. libretexts.org This process initially yields a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol product. masterorganicchemistry.com
If both ortho positions on the phenyl ring are blocked, the allyl group will undergo a subsequent Cope rearrangement, migrating to the para position before tautomerization occurs to restore aromaticity. organic-chemistry.org The reaction is highly stereospecific and proceeds preferentially through a chair-like transition state. organic-chemistry.org
The key features of the Claisen rearrangement in related allyl aryl ethers are summarized below:
| Feature | Description |
| Reaction Type | researchgate.netresearchgate.net-Sigmatropic Rearrangement |
| Reactant | Allyl Aryl Ether |
| Product | o-Allylphenol |
| Conditions | Typically thermal (heating to ~250 °C) |
| Mechanism | Concerted, intramolecular, via a cyclic transition state |
| Intermediate | Non-aromatic 6-allyl-2,4-cyclohexadienone |
This transformation highlights a key reactivity pathway for ethers structurally related to this compound, demonstrating the potential for significant molecular reorganization in the presence of an allylic ether functionality.
Oxidation Reactions of the Vinyl Group
The vinyl group of this compound is susceptible to a variety of oxidation reactions, providing pathways to synthesize valuable carbonyl compounds.
The carbon-carbon double bond of the vinyl group can be completely cleaved through oxidative processes to yield carbonyl derivatives. Ozonolysis is a classic method for this transformation, but due to the hazards associated with ozone, alternative methods have been developed. rsc.org
One such alternative is a continuous photo-flow protocol for the anaerobic oxidative cleavage of styrenes using a nitroarene as an oxygen transfer reagent. rsc.orgrsc.org This method can convert various styrene derivatives into their corresponding carbonyl compounds with yields up to 80%. rsc.orgrsc.org Notably, this process avoids overoxidation. nih.gov Another approach uses KSF montmorillonite, an inexpensive and environmentally benign solid acid catalyst, with air as the oxidant in an aqueous medium to convert styrenes to benzaldehydes. researchgate.net Heterogeneous semiconductor photocatalysis under visible-light irradiation in an oxygen atmosphere has also been shown to effectively cleave styrenes, yielding aldehydes or ketones. thieme-connect.com
A summary of oxidative cleavage methods applicable to styrene derivatives is presented below:
| Method | Catalyst/Reagent | Oxidant | Key Features |
| Photo-Flow Protocol | Nitroarene | (Oxygen transfer from reagent) | Continuous flow, anaerobic, avoids overoxidation. rsc.orgrsc.org |
| Heterogeneous Catalysis | KSF Montmorillonite | Air | Environmentally benign, aqueous medium. researchgate.net |
| Photocatalysis | Tubular Carbon Nitride | Oxygen | Visible light, catalyst can be reused. thieme-connect.com |
These reactions demonstrate the utility of the vinyl moiety as a precursor to aldehydes and ketones through oxidative C=C bond cleavage.
The Wacker process and its variations are important industrial methods for the oxidation of alkenes to carbonyl compounds, typically ketones. For styrene derivatives like this compound, Wacker-type oxidation selectively produces acetophenone derivatives (Markovnikov oxidation). rsc.orgresearchgate.net
Traditionally, the Wacker reaction uses a palladium catalyst with a copper co-catalyst under acidic conditions. researchgate.net However, modern advancements have led to the development of palladium-free systems. One such method employs a CuCl₂/KBr catalyst with trichloroisocyanuric acid as a chlorine radical source. rsc.orgrsc.org This protocol is compatible with diverse functional groups and selectively affords acetophenones. Mechanistic studies suggest that the transformation proceeds via a chlorohydrin intermediate, with light playing an indispensable role in driving the reaction to completion through sequential photooxidation and photoreduction steps involving copper. rsc.orgrsc.org
Other research has focused on using different oxidants, such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), in palladium-catalyzed Wacker oxidations, with detailed mechanistic investigations performed using density functional theory. nih.gov The efficiency and selectivity of the Wacker oxidation make it a valuable tool for converting the vinyl group of this compound into a methyl ketone functionality.
Cross-Coupling Reactions and Further Derivatization
Halogenated analogues of this compound are versatile substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and further molecular elaboration.
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. organic-chemistry.org A halogenated analogue, such as o-(bromophenoxy)styrene, could be coupled with various boronic acids to introduce new aryl or alkyl substituents. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. organic-chemistry.orgprinceton.edu The reactivity of the halide partner is typically I > Br > OTf >> Cl. princeton.edu Recent developments have enabled the coupling of ortho-vinyl aromatic bromides through a controllable 1,4-palladium migration process to synthesize multisubstituted olefins stereospecifically. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org If the vinyl group of this compound were halogenated (e.g., 1-phenoxy-2-(1-bromovinyl)benzene), it could react with various alkenes. Conversely, a halogen on the phenoxy ring would allow the molecule to act as the aryl halide component, coupling with an external alkene. The reaction proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. youtube.com The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comorganic-chemistry.org A halogenated this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent, creating conjugated enynes or arylalkynes. libretexts.org The reactivity order for the halide is I > OTf > Br > Cl, allowing for selective couplings if multiple different halides are present. libretexts.orgnrochemistry.com
The table below summarizes these key cross-coupling reactions for a generic halogenated analogue (Ar-X or R-X):
| Reaction Name | Coupling Partners | Catalyst System | Product C-C Bond |
| Suzuki | R-X + R'-B(OH)₂ | Pd(0) catalyst, Base | R-R' |
| Heck | R-X + Alkene | Pd(0) catalyst, Base | Substituted Alkene |
| Sonogashira | R-X + Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine Base | R-C≡C-R' |
Metal-Mediated and Catalytic Transformations
Beyond the foundational cross-coupling reactions, this compound and its derivatives can participate in various other metal-mediated and catalytic transformations. These reactions leverage the reactivity of the vinyl group and the aromatic rings to construct more complex molecular architectures.
Transition metal complexes, particularly those of palladium, are effective catalysts for the copolymerization of vinyl arenes with carbon monoxide. acs.org Cationic palladium(II) complexes with iminopyridine ligands have been shown to catalyze the copolymerization of CO with styrene and its derivatives, yielding polyketones. The stereochemistry of the resulting polymer can be influenced by the specific ligand and the vinyl arene comonomer used. acs.org
Iron-catalyzed oxidative cross-coupling reactions have also been developed, providing a method for the direct coupling of phenols with conjugated alkenes like styrene. researchgate.net This type of reaction can be used to form pharmacologically important motifs such as 2,3-dihydrobenzofurans. researchgate.net
Furthermore, Schiff base complexes of various transition metals are known to be efficient catalysts for a range of reactions, including asymmetric epoxidation. sci-hub.se The vinyl group of this compound could potentially be a substrate for such catalytic transformations, leading to the formation of chiral epoxides or other functionalized products. The specific outcome of these metal-mediated reactions is highly dependent on the choice of metal, ligand, and reaction conditions.
Transition-Metal-Free Friedel-Crafts Reactions
A significant pathway for the transformation of this compound derivatives involves intramolecular Friedel-Crafts alkylation. This reaction provides a metal-free method for the synthesis of complex heterocyclic structures, specifically 9-methyl-9-arylxanthenes. beilstein-archives.orgd-nb.infonih.gov The process begins with a multi-step synthesis of the starting alkene, a derivative of this compound.
The synthesis commences with the coupling of phenol and 2-fluorobenzaldehyde to produce 2-phenoxybenzaldehyde (B49139). beilstein-archives.orgd-nb.infobeilstein-journals.org This intermediate then undergoes a Grignard reaction with phenylmagnesium bromide to yield a secondary alcohol. beilstein-archives.orgd-nb.infobeilstein-journals.org Subsequent oxidation of the alcohol with pyridinium chlorochromate (PCC) affords the corresponding ketone, 2-phenoxybenzophenone. beilstein-archives.orgd-nb.infobeilstein-journals.org The crucial vinyl group is installed in the final step via a Wittig reaction, using methyltriphenylphosphonium bromide, to furnish 1-phenoxy-2-(1-phenylvinyl)benzene. beilstein-archives.orgd-nb.infonih.govbeilstein-journals.org
With the substituted this compound derivative in hand, the key intramolecular Friedel-Crafts cyclization is initiated by activating the alkene with an acid catalyst. beilstein-archives.orgd-nb.info The proposed mechanism involves the protonation of the vinyl group by the acid, leading to the formation of a stable tertiary carbocation. This carbocation is then attacked by the electron-rich phenoxy ring in an intramolecular electrophilic aromatic substitution, which, after aromatization, yields the final 9-methyl-9-phenylxanthene product. d-nb.info
A screening of various Brønsted and Lewis acids revealed that Trifluoroacetic acid (TFA) is the most effective catalyst for this transformation, providing the highest conversion. beilstein-archives.orgd-nb.infobeilstein-journals.org The reaction proceeds under mild conditions at room temperature. beilstein-archives.orgd-nb.info
| Entry | Catalyst (10 mol %) | Conversion (%) |
|---|---|---|
| 1 | FeCl₃·6H₂O | 65 |
| 2 | TFA | 78 |
| 3 | NTPA | 10 |
| 4 | Benzoic acid | 0 |
| 5 | DPP | 2 |
| 6 | Malonic acid | 0 |
| 7 | Chloroacetic acid | 14 |
| 8 | Cu(OTf)₂ | 12 |
| 9 | AcOH | 0 |
| 10 | p-TSA | 3 |
Photoredox-Catalyzed Difunctionalization
The vinyl group in this compound makes it a suitable substrate for photoredox-catalyzed difunctionalization reactions. This class of reactions allows for the simultaneous introduction of two different functional groups across the double bond under mild conditions, typically using visible light. dntb.gov.uamdpi.comresearchgate.net While specific studies on this compound are not extensively documented, the reactivity of structurally similar compounds like styrenes and vinyl ethers serves as a strong indicator of its potential transformation pathways. researchgate.netresearchgate.net
The general mechanism for the photoredox-catalyzed difunctionalization of alkenes involves the generation of a radical species upon excitation of a photocatalyst by visible light. mdpi.comnih.gov This radical then adds to the alkene's double bond, creating a new radical intermediate. nih.gov The subsequent reaction pathway of this intermediate determines the final product. It can be oxidized or reduced by the photocatalyst to form a cation or an anion, respectively, which then reacts with a suitable nucleophile or electrophile. nih.gov Alternatively, it can engage in an atom transfer radical addition (ATRA) process. dntb.gov.uamdpi.com
For a substrate like this compound, a plausible photoredox-catalyzed reaction could be an oxyarylation or aminoarylation. In such a transformation, an aryl radical, generated from a diazonium salt or another precursor, would add to the vinyl group. The resulting benzylic radical could then be oxidized to a carbocation and trapped by a nucleophile like water, an alcohol, or an amine, yielding a 1,2-difunctionalized product. acs.org The phenoxy group's electronic properties would influence the regioselectivity of the initial radical addition.
Palladium-Catalyzed Processes
The vinyl moiety of this compound is a prime site for palladium-catalyzed reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A particularly relevant transformation is the Mizoroki-Heck reaction.
Recent advancements have demonstrated the utility of an excited-state palladium-catalyzed radical migratory Mizoroki-Heck reaction. nih.govacs.orgnih.gov This methodology has been successfully applied to a range of styrenes, including a substrate with a phenoxy substituent, which serves as a close analog for this compound. nih.govacs.org In a study focused on the C2-alkenylation of carbohydrates, various styrenes were coupled with 1-bromosugars under visible light irradiation in the presence of a palladium catalyst. nih.govacs.orgnih.gov
The proposed mechanism for this transformation is distinct from the classical Heck reaction. nih.govacs.org It begins with the photoexcitation of a Pd(0) complex, which then abstracts a bromine atom from the 1-glycosyl bromide to generate a glycosyl radical and a Pd(I) species. acs.org This radical undergoes a 1,2-spin-centered shift (SCS) to form a more stable C2-centered radical. This radical intermediate then adds to the styrene derivative (e.g., the phenoxy-substituted styrene). nih.gov The resulting radical recombines with the Pd(I) species, and a subsequent β-hydride elimination furnishes the C2-alkenylated product and regenerates the active Pd(0) catalyst. nih.govacs.org
This reaction highlights a sophisticated pathway for the functionalization of the vinyl group in phenoxy-substituted styrenes, demonstrating high functional group tolerance and enabling the synthesis of complex molecular architectures. nih.govacs.org
| Styrene Substrate | Product | Yield (%) |
|---|---|---|
| Styrene | 3a | 83 |
| 4-Trifluoromethylstyrene | 3b | 72 |
| 4-Chlorostyrene | 3f | 73 |
| 4-Phenoxystyrene | 3g | 68 |
| 4-Methylstyrene | 3j | 80 |
| 2-Methylstyrene | 3k | 76 |
Ruthenium-Based Metathesis Catalysis
Ruthenium catalysts are exceptionally effective for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. A key application relevant to this compound is Ring-Closing Metathesis (RCM) for the synthesis of large, strained ring systems such as dibenzo[b,f]oxepines. nih.govresearchgate.netmdpi.com These seven-membered heterocyclic scaffolds are present in numerous natural products with significant biological activity. nih.gov
An efficient, two-step protocol has been developed for the synthesis of the dibenzo[b,f]oxepine core, which utilizes a derivative of this compound as the key precursor for an RCM reaction. nih.govresearchgate.netresearchgate.net The synthesis begins with an Ullmann-type coupling reaction between a halogen-substituted styrene and a hydroxy-substituted styrene to form a divinyl-substituted diaryl ether. researchgate.netmdpi.com For instance, 2-iodovinylbenzene can be coupled with 2-vinylphenol to produce bis(2-vinylphenyl) ether. acs.org
This diaryl ether, which contains two terminal vinyl groups, is the direct substrate for the Ring-Closing Metathesis reaction. acs.org In the presence of a second-generation Hoveyda-Grubbs ruthenium catalyst, the substrate undergoes intramolecular metathesis. acs.org The reaction efficiently closes the seven-membered ring, eliminating ethylene as a byproduct, to afford the dibenzo[b,f]oxepine skeleton in high yield. acs.org This metathesis-based approach provides a convergent and effective route to this important heterocyclic system, demonstrating the utility of this compound derivatives in constructing complex molecular architectures. nih.govresearchgate.netacs.org
Polymerization Science and Macro Molecular Applications of 1 Phenoxy 2 Vinylbenzene
Radical Polymerization of 1-Phenoxy-2-vinylbenzene
Radical polymerization is a fundamental method for the synthesis of a wide variety of vinyl polymers. The process is typically initiated by the decomposition of a radical initiator, followed by propagation, chain transfer, and termination steps.
Kinetics and Mechanistic Aspects of Homopolymerization
The homopolymerization of a vinyl monomer like this compound would be expected to follow the classical kinetics of radical polymerization. The rate of polymerization would depend on the concentrations of the monomer and the initiator, as well as the rate constants for initiation, propagation, and termination. The mechanism would involve the attack of a radical species on the vinyl group of the this compound monomer, leading to the formation of a growing polymer chain with a radical active center.
However, no studies have been published that detail the specific kinetic parameters or mechanistic intricacies of the radical homopolymerization of this compound. Consequently, data on its rate of polymerization, the activation energy for propagation, or the mode of termination (combination versus disproportionation) are not available.
Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
The application of these techniques to this compound would theoretically enable the synthesis of poly(this compound) with controlled characteristics. For instance, in ATRP, a transition metal complex would reversibly activate and deactivate the propagating polymer chain, while in RAFT, a chain transfer agent would mediate the polymerization in a controlled manner.
Crucially, there is no published research demonstrating the successful application of ATRP, RAFT, or any other controlled radical polymerization technique to this compound. As a result, there is no information on suitable catalysts, chain transfer agents, or reaction conditions for the controlled polymerization of this monomer.
Copolymerization Studies of this compound
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the resulting polymer.
Reactivity Ratios in Copolymerization Systems
Reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These values are essential for predicting the composition and microstructure of the resulting copolymer.
To date, no studies have been reported that determine the reactivity ratios of this compound with any other comonomer. Without this data, it is impossible to predict its copolymerization behavior or to design copolymers with a specific composition and sequence distribution.
Architectural Control in Copolymers
The ability to control the architecture of copolymers, such as the synthesis of block, graft, or gradient copolymers, is of significant interest for creating materials with unique properties.
In the absence of any copolymerization studies involving this compound, there is no information available on the synthesis of copolymers with controlled architectures incorporating this monomer.
Anionic and Cationic Polymerization Pathways
Anionic and cationic polymerization are powerful techniques for the synthesis of polymers from monomers with specific electronic characteristics. Anionic polymerization is typically effective for monomers with electron-withdrawing substituents, while cationic polymerization is suitable for monomers with electron-donating substituents.
The vinyl group of this compound, being attached to a substituted benzene (B151609) ring, could potentially be susceptible to either anionic or cationic polymerization under appropriate conditions. The phenoxy group's electronic effect on the vinyl moiety would be a key determinant of its suitability for either of these polymerization methods.
However, a comprehensive search of the scientific literature has revealed no reports on the anionic or cationic polymerization of this compound. Therefore, its behavior under these polymerization conditions, including the choice of initiators, solvents, and the livingness of the polymerization, remains unexplored.
Ring-Opening Metathesis Polymerization (ROMP) of Related Structures
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. While this compound, being an aromatic vinyl monomer, does not directly undergo ROMP, it is instructive to consider related structures that could be synthesized from it and subsequently polymerized via this mechanism. For instance, if the vinylbenzene moiety were part of a strained cyclic or bicyclic system, ROMP could be a viable polymerization route.
The reactivity of such hypothetical monomers in ROMP would be influenced by several factors, including ring strain, steric hindrance from the phenoxy group, and the electronic nature of the monomer. The presence of the bulky phenoxy group at the 2-position could sterically hinder the approach of the metathesis catalyst, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer.
Furthermore, the polymerization of strained cyclic olefins via ROMP can lead to polymers with unique microstructures. The cis/trans content of the resulting polymer backbone, for example, can be controlled by the choice of catalyst and polymerization conditions. This, in turn, would influence the physical and mechanical properties of the final material. While no specific studies on ROMP of this compound-derived cyclic monomers are available, the principles established for other substituted cyclic olefins would apply.
Fabrication of Polymeric Materials from this compound
The presence of a polymerizable vinyl group suggests that this compound can be utilized in the fabrication of a variety of polymeric materials through various polymerization mechanisms, such as free radical, cationic, or anionic polymerization.
Thermosetting polymers are characterized by their rigid, three-dimensional network structure, which is formed through the cross-linking of polymer chains. This compound could serve as a monomer or a comonomer in the formation of such networks. For instance, it could be copolymerized with a multifunctional cross-linking agent. Vinyl esters, for example, are often cured with styrenic monomers to form crosslinked networks. polymerinnovationblog.com In a similar vein, this compound could potentially be used as a reactive diluent and comonomer in vinyl ester or unsaturated polyester resin systems, where it would be incorporated into the cross-linked network via free-radical polymerization. polymerinnovationblog.comnih.gov
The phenoxy group in this compound could influence the properties of the resulting thermoset. For example, the aromatic nature of the phenoxy group might enhance the thermal stability and chemical resistance of the cured material compared to thermosets derived from purely aliphatic monomers. polymerinnovationblog.com The bulky nature of the phenoxy group could also affect the cross-linking density and, consequently, the mechanical properties of the network.
A hypothetical formulation for a thermoset could involve the copolymerization of this compound with a divinylbenzene (DVB) cross-linker. nih.gov The ratio of the two monomers would allow for the tuning of the cross-link density and, therefore, the final properties of the thermoset.
Table 1: Hypothetical Thermoset Formulations Based on this compound
| Formulation | This compound (mol%) | Divinylbenzene (mol%) | Expected Glass Transition Temperature (Tg) | Expected Modulus |
| A | 90 | 10 | Moderate | Flexible |
| B | 70 | 30 | High | Rigid |
| C | 50 | 50 | Very High | Brittle |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of thermoset chemistry.
The chemical structure of this compound suggests its potential for creating functional polymers with interesting electronic or optical properties. The presence of the aromatic rings from both the vinylbenzene and the phenoxy groups could lead to polymers with a high refractive index. nih.govroyalsocietypublishing.org Styrene (B11656) itself is a monomer that is considered for the design of new polymer materials for nonlinear optical (NLO) applications and optoelectronics through functionalization. nih.govroyalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org The introduction of a phenoxy group could further modify these properties.
Polymers with pendant phenoxy groups can exhibit interesting photophysical properties. Depending on the substitution pattern and the polymer backbone, such materials could be designed to have specific fluorescence or phosphorescence characteristics. By analogy to other functional styrenic monomers, polymers of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as materials for optical waveguides. nih.govroyalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgspecificpolymers.com
The synthesis of such functional polymers would likely involve controlled polymerization techniques to achieve well-defined architectures and molecular weights, which are crucial for optimizing electronic and optical properties. For instance, living anionic polymerization has been successfully applied to styrene derivatives containing phenoxy groups, allowing for the synthesis of block copolymers with controlled structures. acs.org
Polymer Structure-Property Relationships and Material Performance in Academic Contexts
The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. slideshare.netdronacharya.infouomustansiriyah.edu.iqscribd.com For a hypothetical polymer derived from this compound, several key structural features would dictate its material performance.
The bulky phenoxy group attached to the benzene ring would significantly influence the polymer's properties. It would likely increase the glass transition temperature (Tg) of the polymer compared to polystyrene due to the increased steric hindrance and restriction of chain mobility. slideshare.net The polarity of the ether linkage in the phenoxy group could also lead to different solubility characteristics compared to non-polar polystyrene. dronacharya.info
The arrangement of the phenoxy groups along the polymer chain (tacticity) would also play a crucial role. An isotactic or syndiotactic polymer, with a regular arrangement of the side groups, would have a greater tendency to crystallize compared to an atactic polymer with a random arrangement. uomustansiriyah.edu.iq Crystallinity, in turn, affects mechanical properties such as tensile strength and modulus, as well as thermal stability. slideshare.netuomustansiriyah.edu.iq
The design of polymeric systems with specific functionalities based on this compound would involve the strategic manipulation of its molecular structure. For example, to create a material with a high refractive index for optical applications, one would aim to maximize the aromatic content and potentially introduce other polarizable groups. nih.govroyalsocietypublishing.org
For applications requiring high thermal stability, copolymerization with monomers known to produce thermally stable polymers, or the creation of a highly cross-linked network, would be a viable strategy. slideshare.net The ether linkage in the phenoxy group, while generally stable, could be a site for chemical modification to introduce further functionalities. For instance, electrophilic substitution on the phenoxy ring could allow for the attachment of other functional groups, leading to a wide range of tailored materials.
The ability to control the polymer architecture, for example by synthesizing block copolymers containing segments of poly(this compound), would open up possibilities for creating self-assembling materials with ordered nanostructures. acs.org Such materials could find applications in areas like nanotechnology and advanced coatings.
Table 2: Predicted Structure-Property Relationships for Poly(this compound)
| Structural Feature | Predicted Effect on Property | Rationale |
| Bulky Phenoxy Side Group | Increased Glass Transition Temperature (Tg) | Steric hindrance restricts chain rotation. slideshare.net |
| Altered Solubility | The ether linkage introduces polarity. dronacharya.info | |
| Aromatic Content | High Refractive Index | High density of polarizable electrons. nih.govroyalsocietypublishing.org |
| Enhanced Thermal Stability | Aromatic rings are inherently stable. slideshare.net | |
| Chain Tacticity | Potential for Crystallinity | Regular arrangement of side groups facilitates packing. uomustansiriyah.edu.iq |
| Cross-linking | Increased Modulus and Brittleness | Network formation restricts chain movement. slideshare.netuomustansiriyah.edu.iq |
| Decreased Solubility | The formation of an insoluble gel. slideshare.net |
Note: The information in this table is based on established principles of polymer science and is intended to be a predictive guide in the absence of direct experimental data for poly(this compound).
In-Depth Theoretical and Computational Analysis of this compound Remains an Open Area of Research
A thorough review of available scientific literature reveals a notable gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. While extensive research exists on the foundational concepts and methodologies required for such an analysis—including electronic structure calculations, molecular dynamics, and reaction mechanism elucidation—their direct application to this particular molecule is not documented in readily accessible research.
Computational chemistry serves as a powerful tool to predict and analyze molecular properties and behaviors. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital theory are standard approaches for investigating the electronic characteristics of molecules. researchgate.netsemanticscholar.org These methods allow for the detailed examination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. Furthermore, these calculations can determine charge distribution within a molecule and predict its dipole moment, offering insights into its polarity and intermolecular interactions.
Conformational analysis and molecular dynamics simulations are employed to understand the three-dimensional structure and dynamic behavior of molecules. These computational techniques can map out the potential energy landscape of a molecule, identifying stable conformers and the energy barriers between them. Molecular dynamics, in particular, simulates the movement of atoms and molecules over time, providing a view of how this compound might behave in various environments.
The study of reaction mechanisms through quantum chemical methods is another cornerstone of computational chemistry. imrpress.com Techniques like Transition State Theory are used to identify the high-energy transition state structures that connect reactants to products. wikipedia.orgpressbooks.publibretexts.org By calculating the potential energy surface for a reaction, chemists can map out the lowest-energy path a reaction is likely to follow and determine its activation energy. youtube.com For a molecule like this compound, such studies could elucidate the mechanisms of its thermal rearrangements, pyrolysis, or participation in cycloaddition reactions. researchgate.net For instance, the pyrolysis of related aromatic compounds is a well-studied area where computational methods have provided significant insights into the formation of complex hydrocarbons.
Despite the robustness of these computational tools and their wide application in organic chemistry, specific and detailed research findings for this compound are not presently available. Consequently, a comprehensive article detailing its HOMO-LUMO interactions, charge distribution, conformational dynamics, and reaction mechanisms, complete with specific data tables and in-depth research findings, cannot be generated at this time. The theoretical and computational characterization of this compound represents an open avenue for future research in the field of physical organic chemistry.
Theoretical and Computational Chemistry Studies of 1 Phenoxy 2 Vinylbenzene
Spectroscopic Property Prediction (excluding experimental data)
Vibrational Frequency Calculations
No theoretical studies predicting the vibrational frequencies of 1-phenoxy-2-vinylbenzene were found. Such calculations would typically involve geometry optimization followed by frequency analysis using methods like DFT to predict the positions of infrared and Raman bands.
Electronic Excitation Spectra Predictions
No computational predictions for the electronic excitation spectra of this compound were identified. This type of analysis, usually performed with TD-DFT, would provide insights into the molecule's UV-Vis absorption properties, including excitation energies and oscillator strengths. rsc.org
Non-Linear Optical (NLO) Behavior Prediction
No computational studies on the NLO properties of this compound were available. Predicting NLO behavior involves calculating properties such as polarizability and hyperpolarizability to assess the material's potential for applications in optical technologies.
Computational Insights into Polymerization Mechanisms
No computational studies detailing the specific polymerization mechanisms of this compound were found. Research in this area would involve quantum chemical calculations to explore the reaction pathways, transition states, and energetics of the polymerization process, providing a deeper understanding of polymer formation.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 1-phenoxy-2-vinylbenzene, ¹H NMR provides information on the number, environment, and connectivity of protons.
Based on reported data, the ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the vinyl and aromatic protons. rsc.org The vinyl group gives rise to three characteristic signals: a doublet of doublets for the proton on the carbon adjacent to the benzene (B151609) ring, and two doublets for the terminal vinyl protons. rsc.org The aromatic protons appear as a complex multiplet in the downfield region of the spectrum. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 6.75 | dd | 17.7, 10.9 | -CH=CH₂ |
| 5.78 | d | 17.7 | -CH=CH H (trans) |
| 5.26 | d | 10.9 | -CH=CHH (cis) |
| 7.58 - 7.33 | m | - | Aromatic Protons |
Source: The Royal Society of Chemistry rsc.org
To unambiguously assign the proton signals and determine the carbon skeleton, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting the three vinyl protons, confirming their connectivity. It would also help delineate the coupling relationships between adjacent protons on the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique allows for the definitive assignment of each carbon atom in the molecule that bears a proton. For example, the proton signal at 6.75 ppm would show a correlation to the vinyl carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, it would show correlations from the vinyl protons to the aromatic carbons of the vinyl-substituted ring, and from the aromatic protons to the ether-linked carbon, confirming the connection between the phenoxy group and the vinylbenzene moiety.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₂O) is 196.24 g/mol . nih.gov
Electron Ionization (EI) is a common MS technique that would likely cause the this compound molecule to fragment in a predictable manner. The molecular ion peak ([M]⁺˙) would be expected at m/z 196. Key fragmentation pathways could involve the cleavage of the ether bond, leading to characteristic fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
|---|---|---|
| 196 | Molecular Ion | [C₁₄H₁₂O]⁺˙ |
| 167 | Loss of ethyl group (-C₂H₅) | [C₁₂H₇O]⁺ |
| 119 | Vinylphenyl oxonium ion | [C₈H₇O]⁺ |
| 93 | Phenoxy radical cation | [C₆H₅O]⁺˙ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. nih.gov For a molecule with the formula C₁₄H₁₂O, the calculated exact mass is 196.088815 Da. An HRMS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula of this compound.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups in this compound. Expected absorptions include C-H stretching from the aromatic rings and the vinyl group, C=C stretching from both the aromatic rings and the vinyl group, and the characteristic asymmetric C-O-C stretching of the diaryl ether.
Raman Spectroscopy: Raman spectroscopy is also sensitive to these vibrations but is particularly effective for detecting non-polar bonds. nih.gov The C=C bonds of the aromatic rings and the vinyl group would be expected to produce strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3100-3000 | Aromatic/Vinyl C-H | Stretching |
| 1640-1620 | Vinyl C=C | Stretching |
| 1600, 1500, 1450 | Aromatic C=C | Ring Stretching |
| 1270-1200 | Aryl Ether (C-O-C) | Asymmetric Stretching |
| 1000-910 | Vinyl C-H | Out-of-plane Bending |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtainable as a suitable single crystal, X-ray crystallography could be used to determine its exact three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation. The resulting crystal structure would also reveal information about intermolecular interactions and packing within the crystal lattice. Currently, there is no publicly available crystal structure for this compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Gas Chromatography (GC): Due to its likely volatility, GC is a suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. The purity can be determined by integrating the peak areas in the resulting chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. patsnap.com Using a normal-phase or reversed-phase column, this compound can be separated from less or more polar impurities. A UV detector is typically used for aromatic compounds, and the purity is assessed by the relative area of the product peak.
Photo-physical Characterization Techniques for Excited State Dynamics
Detailed studies on the excited state dynamics of this compound are absent from the available scientific literature. The photophysical properties of a molecule are crucial for understanding its behavior upon absorption of light and are fundamental for applications in materials science and photochemistry.
Specific fluorescence and absorption spectra for this compound have not been reported. The study of stilbene derivatives, which share some structural similarities, indicates that their electronic absorption and emission properties are highly dependent on their molecular structure and environment. Absorption spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence spectroscopy reveals information about the emissive decay pathways from the excited state. Without experimental spectra, a characterization of the photophysical properties of this compound is not possible.
There are no published quenching studies involving this compound. Fluorescence quenching studies are instrumental in elucidating the interactions of an excited state with other molecules, providing information on quenching mechanisms (static or dynamic) and the accessibility of the fluorophore to quenchers. Such studies are vital for understanding the reactivity and environment of the excited molecule.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Diverse 1-Phenoxy-2-vinylbenzene Derivatives
Current research is actively exploring more efficient and versatile methods for the synthesis of this compound and its derivatives. While classical methods may exist, the focus is shifting towards pathways that allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.
One promising approach involves the adaptation of cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Stille coupling, could be employed to introduce various substituents onto the aromatic rings of the phenoxy or vinylbenzene moieties. This would allow for the creation of a library of this compound derivatives with tailored electronic and steric properties.
Furthermore, inspiration can be drawn from the synthesis of analogous compounds like 1-phenoxy-3-vinylbenzene, where isomerizing metathesis reactions have been successfully utilized. A similar one-pot isomerizing metathesis of a precursor like 1-(alkenyl)-2-phenoxybenzene could potentially yield this compound in high efficiency. The choice of catalyst, such as specific ruthenium or palladium complexes, would be crucial in controlling the selectivity and yield of such a reaction.
The table below outlines potential synthetic strategies that could be explored for the diversification of this compound derivatives.
| Synthetic Strategy | Precursors | Potential Functionalization |
| Palladium-catalyzed cross-coupling | Halogenated this compound, boronic acids/esters, organostannanes | Alkyl, aryl, heteroaryl groups |
| Isomerizing metathesis | 1-(alkenyl)-2-phenoxybenzene, ethene | Direct formation of the vinyl group |
| Knoevenagel condensation | 2-Phenoxybenzaldehyde (B49139), active methylene (B1212753) compounds | Cyano, ester, and other electron-withdrawing groups on the vinyl moiety |
Exploration of New Catalytic Systems for Transformations
The vinyl and phenoxy groups in this compound offer multiple sites for catalytic transformations, opening avenues for the synthesis of complex molecules and polymers. Research is increasingly focused on developing novel catalytic systems that can selectively target these functional groups.
For the vinyl group, catalytic hydrogenation is a key transformation. The development of chemoselective and regioselective catalysts, such as single-atom catalysts (SACs), could enable the reduction of the vinyl group to an ethyl group while leaving the aromatic rings intact. This would provide a route to 1-phenoxy-2-ethylbenzene and its derivatives, which may have applications as fine chemical intermediates.
Oxidative cleavage of the vinyl group is another area of interest. Utilizing catalysts like ruthenium or osmium complexes could lead to the formation of 2-phenoxybenzaldehyde or 2-phenoxybenzoic acid, valuable precursors in organic synthesis. The challenge lies in achieving high selectivity and avoiding over-oxidation.
Moreover, the ether linkage of the phenoxy group presents an opportunity for C-O bond cleavage, which is particularly relevant in the context of lignin (B12514952) valorization. Developing robust catalysts, potentially based on nickel or other transition metals, that can selectively cleave this bond would be a significant advancement in biomass conversion.
Advanced Functional Material Design Incorporating this compound Units
The unique combination of a polymerizable vinyl group and a bulky, flexible phenoxy substituent makes this compound an attractive monomer for the design of advanced functional materials. The phenoxy group can impart specific properties such as thermal stability, solubility, and modified chain packing in polymers.
Radical polymerization of this compound, potentially in copolymerization with other monomers like styrene (B11656) or acrylates, could lead to the creation of novel polymers with tailored properties. The incorporation of the phenoxy group is expected to influence the glass transition temperature (Tg), refractive index, and mechanical properties of the resulting polymers.
For instance, the synthesis of copolymers of styrene and phenoxy-substituted phenylcyanoacrylates has demonstrated the feasibility of incorporating such bulky side groups into polymer chains. By analogy, copolymers of this compound could exhibit enhanced thermal stability and potentially unique optical properties.
The table below summarizes potential polymer systems and their anticipated properties.
| Polymer System | Monomers | Potential Properties |
| Homopolymer | This compound | High thermal stability, amorphous nature |
| Copolymer | This compound, Styrene | Modified Tg, enhanced solubility in organic solvents |
| Functional Copolymer | This compound, Functionalized acrylate | Introduction of specific functionalities (e.g., hydrophilicity, reactivity) |
Integration with Supramolecular Chemistry and Nanotechnology
The aromatic rings in this compound provide platforms for non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are fundamental to supramolecular chemistry. These interactions can be harnessed to direct the self-assembly of this compound-containing molecules into well-defined nanostructures.
For example, polymers or oligomers derived from this compound could be designed to self-assemble into micelles, vesicles, or other nano-objects in solution. The phenoxy groups could play a crucial role in controlling the morphology and stability of these assemblies.
In the realm of nanotechnology, this compound could be incorporated into the structure of organic nanoparticles or be used to functionalize the surface of inorganic nanomaterials. The vinyl group provides a convenient handle for covalent attachment to surfaces, while the phenoxy group can influence the dispersibility and interfacial properties of the resulting hybrid materials.
Application in Sustainable Chemistry and Biomass Conversion Contexts
Lignin, a major component of biomass, is a rich source of aromatic compounds. The phenoxy ether linkage is a common motif in the structure of lignin. Therefore, developing methods for the synthesis of this compound from lignin-derived platform chemicals is a key area of research in sustainable chemistry.
The catalytic depolymerization of lignin can yield a variety of phenolic compounds. nih.gov Strategies could be developed to convert these phenols into this compound through selective etherification and vinylation reactions. This would represent a significant step towards the production of value-added chemicals and materials from renewable resources.
Furthermore, the use of this compound as a bio-based monomer aligns with the principles of green chemistry. As a potential replacement for petroleum-derived monomers, it could contribute to the development of more sustainable plastics and materials. Research in this area is focused on the entire life cycle, from renewable feedstock sourcing to the properties and recyclability of the final products.
Multi-scale Modeling and Simulation of Compound Behavior
Computational modeling and simulation are powerful tools for understanding and predicting the behavior of molecules and materials at different scales. For this compound, multi-scale modeling can provide valuable insights into its properties and reactivity.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to study the electronic structure, conformational preferences, and reaction mechanisms of this compound. This information is crucial for designing new catalysts and understanding the outcomes of chemical reactions.
At the atomistic level, molecular dynamics (MD) simulations can be employed to investigate the behavior of polymers derived from this compound. These simulations can predict macroscopic properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix.
Coarse-grained modeling can then be used to study the self-assembly of these polymers into larger structures and to understand the morphology of polymer blends and composites. This multi-scale approach allows for a comprehensive understanding of the structure-property relationships, guiding the rational design of new materials based on this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenoxy-2-vinylbenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via transition-metal-catalyzed coupling reactions. For example, ruthenium-catalyzed olefin metathesis (e.g., using Grubbs catalysts) has been employed to introduce the vinyl group to the phenoxybenzene backbone . Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF), temperature (40–60°C), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the product from byproducts like dimerized alkenes .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Look for characteristic vinyl proton signals at δ 5.0–6.5 ppm and aromatic protons in the δ 6.8–7.5 ppm range. The absence of allylic proton splitting confirms correct vinyl positioning .
- GC-MS : Monitor molecular ion peaks at m/z 210 (C14H12O) and fragmentation patterns (e.g., loss of phenoxy groups).
Cross-validate with FT-IR to confirm C=C stretching (~1630 cm⁻¹) and aryl ether C-O-C bonds (~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Storage : Store in amber glass vials under inert gas (N2/Ar) at –20°C to prevent polymerization of the vinyl group.
- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste. Toxicity data gaps (e.g., acute dermal/ocular effects) necessitate conservative handling .
Advanced Research Questions
Q. How does this compound perform in ruthenium-catalyzed olefin metathesis, and what mechanistic insights explain its reactivity?
- Methodological Answer : The compound acts as a chelating ligand in Ru-based catalysts (e.g., Plenio catalyst), enhancing stability and activity in ring-closing metathesis (RCM). Key factors:
- Electronic Effects : Electron-donating phenoxy groups stabilize the Ru-carbene intermediate, accelerating alkene exchange.
- Steric Effects : Ortho-substitution (vinyl group) reduces undesired side reactions.
Monitor reaction progress via <sup>1</sup>H NMR to track carbene signals (δ 16.6–16.7 ppm) . Compare turnover numbers (TON) with non-vinyl analogs to quantify performance gains.
Q. What strategies resolve contradictions in reported catalytic activity data for this compound-derived complexes?
- Methodological Answer : Discrepancies in yield or selectivity may arise from:
- Impurity Profiles : Trace oxygen or moisture degrades catalysts. Use Karl Fischer titration to verify solvent dryness (<50 ppm H2O).
- Substrate Scope Limitations : Test across diverse alkenes (e.g., strained vs. unstrained) to identify compatibility trends.
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to distinguish pathways. Statistical tools like ANOVA can isolate significant variables .
Q. How can researchers modify the substituents on this compound to enhance its utility in materials science?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, -CF3) to the benzene ring to modulate electronic properties for conductive polymers.
- Crosslinking Potential : Replace the vinyl group with dienes to enable photo-polymerization.
Validate modifications via DFT calculations (e.g., HOMO-LUMO gaps) and DSC/TGA for thermal stability .
Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?
- Methodological Answer :
- Degradation Studies : Conduct OECD 301B tests (ready biodegradability) in aqueous media. Monitor via LC-MS for breakdown products (e.g., phenol derivatives).
- Bioaccumulation : Use logP calculations (predicted ~3.5) to estimate potential bioaccumulation in lipid-rich tissues.
Current data gaps in ecotoxicity (e.g., algal growth inhibition) warrant further testing under OECD 201 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
